Thermal Behavior: 4-Boronobenzenesulfonamide vs. N,N-Diethyl Derivative – A 126 °C Melting Point Differential
The N,N-diethyl substitution profoundly affects solid-state thermal properties. The target compound melts at 120–124 °C, while the unsubstituted 4-boronobenzenesulfonamide (CAS 613660-87-0) melts at 250–256 °C . This 126–136 °C depression indicates significantly weaker intermolecular hydrogen bonding in the crystal lattice, consistent with the replacement of the primary sulfonamide –NH₂ group with a tertiary –N(CH₂CH₃)₂ moiety [1].
| Evidence Dimension | Melting point (capillary, DSC-comparable range) |
|---|---|
| Target Compound Data | 120–124 °C |
| Comparator Or Baseline | 4-Boronobenzenesulfonamide (CAS 613660-87-0): 250–256 °C |
| Quantified Difference | Δ ≈ 126–136 °C (target compound lower) |
| Conditions | Published vendor Certificate of Analysis ranges; consistent across AKSci (target) and Chemsrc/SCBT (comparator) |
Why This Matters
A lower, well-defined melting point simplifies melt-based purification, reduces energy input for drying, and serves as a rapid identity check during incoming quality control.
- [1] Eid, E. et al. (2008) An efficient solventless method for the synthesis of N,N-dialkyl sulfonamide derivatives. J. Iran. Chem. Soc., 5, 617–622. Context: tertiary sulfonamide synthesis supports structural rationale. View Source
